6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
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Overview
Description
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyridine core
Preparation Methods
The synthesis of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiazolo[3,2-a]pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Diethyl 5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be compared with similar compounds such as:
Diethyl (4-methylbenzylidene)malonate: This compound shares structural similarities but differs in its functional groups and reactivity.
(5E)-5-(4-methylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another structurally related compound with different biological activities.
The uniqueness of 6,8-DIETHYL (2Z)-5-AMINO-7-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O5S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
diethyl (2Z)-5-amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C28H28N2O5S/c1-5-34-27(32)22-21(19-13-9-17(4)10-14-19)23(28(33)35-6-2)26-30(24(22)29)25(31)20(36-26)15-18-11-7-16(3)8-12-18/h7-15,21H,5-6,29H2,1-4H3/b20-15- |
InChI Key |
XKLBQSKELPQYFC-HKWRFOASSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)C)/C2=O)N |
SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OCC)SC(=CC4=CC=C(C=C4)C)C2=O)N |
Origin of Product |
United States |
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